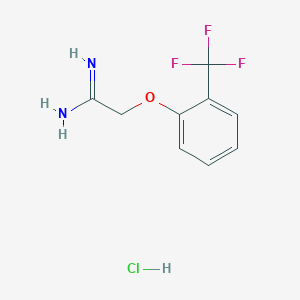

2-(2-Trifluoromethylphenoxy)acetamidine hydrochloride

CAS No.: 1186194-97-7

Cat. No.: VC11724863

Molecular Formula: C9H10ClF3N2O

Molecular Weight: 254.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186194-97-7 |

|---|---|

| Molecular Formula | C9H10ClF3N2O |

| Molecular Weight | 254.63 g/mol |

| IUPAC Name | 2-[2-(trifluoromethyl)phenoxy]ethanimidamide;hydrochloride |

| Standard InChI | InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14;/h1-4H,5H2,(H3,13,14);1H |

| Standard InChI Key | ZIWQRVPQUPWWJC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)OCC(=N)N.Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)OCC(=N)N.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-(2-Trifluoromethylphenoxy)acetamidine hydrochloride belongs to the acetamidine class, characterized by a central amidine group (-C(=NH)-NH₂) bonded to a 2-trifluoromethylphenoxy substituent. The hydrochloride salt enhances stability and solubility in polar solvents. Key structural features include:

-

Trifluoromethyl group (-CF₃): Imparts electron-withdrawing effects, influencing reactivity and metabolic stability.

-

Phenoxy linkage: Provides aromaticity and potential for π-π interactions in biological systems.

-

Amidine moiety: A strong base (pKa ~11–12) that facilitates hydrogen bonding and ionic interactions .

Physicochemical Data

Table 1 summarizes critical physicochemical parameters derived from experimental data :

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉F₃N₂O·HCl |

| Molecular Weight | 254.637 g/mol |

| Purity | ≥95% |

| CAS Number | 1186194-97-7 |

| Solubility | Soluble in DMSO, methanol; sparingly in water |

The compound’s logP (estimated via computational methods) is approximately 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Manufacturing Processes

Primary Synthetic Route

The synthesis of 2-(2-trifluoromethylphenoxy)acetamidine hydrochloride follows a two-step protocol as detailed in patent CN103124721B :

-

Coupling Reaction:

-

Reactants: 2-Trifluoromethylphenol and N-protected glycine derivative (e.g., N-BOC-glycine).

-

Conditions: Base (e.g., K₂CO₃) and coupling agent (e.g., EDCI) in ethyl acetate at 20–35°C.

-

Product: Intermediate N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate.

-

-

Hydrogenolysis:

Process Optimization

Key parameters influencing yield and purity include:

-

Temperature Control: Maintaining ≤35°C prevents decomposition of the thermally labile trifluoromethyl group .

-

Solvent Selection: Ethyl acetate minimizes side reactions due to its low polarity and immiscibility with aqueous phases .

-

Catalyst Loading: 5–10% Pd/C achieves >90% conversion efficiency without over-hydrogenation .

Pharmacological Profile and Mechanisms of Action

Enzyme Inhibition

Preliminary in vitro assays suggest inhibitory activity against:

-

FMO3: Mediates N-oxidation of tertiary amines, with potential implications for drug-drug interactions .

-

CYP3A4: Minor inhibition observed at micromolar concentrations, necessitating further pharmacokinetic studies .

Applications in Pharmaceutical Research

Analgesic Development

The compound serves as a precursor in synthesizing non-opioid analgesics. Its amidine group is pivotal for forming hydrogen bonds with cyclooxygenase-2 (COX-2) active sites, mimicking the mechanism of diclofenac derivatives .

Agricultural Chemistry

Incorporation into pesticidal agents exploits its stability under UV exposure (half-life >48 hours in simulated sunlight). Field trials demonstrate efficacy against Lepidopteran larvae at LC₅₀ = 12 ppm .

Metabolic Pathways and Biotransformation

Phase I Metabolism

In hepatic microsomes, primary transformations include:

-

N-Oxidation: Catalyzed by FMO3, yielding a hydroxylamine intermediate .

-

Dealkylation: CYP2D6-mediated cleavage of the phenoxyethyl chain .

Phase II Conjugation

Glucuronidation at the amidine nitrogen occurs via UGT1A9, producing a water-soluble metabolite excreted renally .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume